molecular formula C11H20ClN5 B3819584 6-Chloro-N,N'-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine CAS No. 37388-19-5

6-Chloro-N,N'-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine

Cat. No.: B3819584
CAS No.: 37388-19-5
M. Wt: 257.76 g/mol
InChI Key: NTYCDOAJCGVIMP-UHFFFAOYSA-N
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Description

6-Chloro-N,N’-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine is a synthetic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in agriculture, particularly as herbicides. This compound is known for its effectiveness in controlling a wide range of weeds and is used in various agricultural settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N’-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine typically involves the reaction of cyanuric chloride with appropriate amines. The process can be summarized as follows:

    Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

    Reaction with Amines: The cyanuric chloride is reacted with 1-methylpropylamine under controlled conditions to replace one of the chlorine atoms with the amine group.

    Chlorination: The resulting intermediate is then chlorinated to introduce the chlorine atom at the 6-position of the triazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Cyanuric chloride and 1-methylpropylamine are handled in bulk quantities.

    Controlled Reaction Conditions: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

    Purification: The final product is purified using techniques such as crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N’-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Products include various substituted triazines depending on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

6-Chloro-N,N’-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine has several scientific research applications:

    Agriculture: Used as a herbicide to control weeds in crops such as corn, sugarcane, and sorghum.

    Environmental Chemistry: Studied for its environmental impact, degradation, and persistence in soil and water.

    Biochemistry: Investigated for its effects on plant enzymatic processes and photosynthesis.

    Analytical Chemistry: Used as a standard in chromatographic techniques for the detection and quantification of triazine herbicides.

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and preventing the synthesis of ATP and NADPH. This disruption leads to the cessation of photosynthesis and ultimately the death of the plant.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: 6-Chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine.

    Simazine: 6-Chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine.

    Propazine: 6-Chloro-N,N’-diisopropyl-1,3,5-triazine-2,4-diamine.

Uniqueness

6-Chloro-N,N’-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and herbicidal activity. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and environmental persistence.

Properties

IUPAC Name

2-N,4-N-di(butan-2-yl)-6-chloro-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClN5/c1-5-7(3)13-10-15-9(12)16-11(17-10)14-8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYCDOAJCGVIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)Cl)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389011
Record name 6-Chloro-N,N'-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37388-19-5
Record name 6-Chloro-N,N'-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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